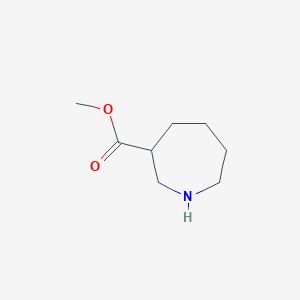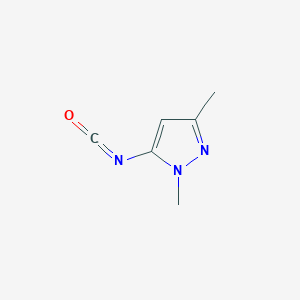
5-Isocyanato-1,3-dimethyl-1H-pyrazole
Vue d'ensemble
Description
5-Isocyanato-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 . It is a product of the reaction between 3,5-dimethyl-1H-pyrazole and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane trimer .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 5-Isocyanato-1,3-dimethyl-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example is the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole, which has found use as a blocking agent for isocyanates .Molecular Structure Analysis
The molecular structure of 5-Isocyanato-1,3-dimethyl-1H-pyrazole consists of a pyrazole ring, which is a five-membered aromatic heterocyclic compound containing two nitrogen atoms and three carbon atoms . The isocyanato group is attached to the 5-position of the pyrazole ring .Chemical Reactions Analysis
5-Isocyanato-1,3-dimethyl-1H-pyrazole can participate in various chemical reactions. For instance, it can react with 3,5-dimethyl-1H-pyrazole to form a trimer . More research is needed to fully understand the range of chemical reactions that this compound can undergo.Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
5-Isocyanato-1,3-dimethyl-1H-pyrazole and its derivatives play a significant role in the synthesis of various biologically active compounds. The derivatives of this chemical are used in the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione, and pyrazolo[1,5-a]pyrimidines. These compounds exhibit a range of biological activities, including antimicrobial effects against both gram-positive and gram-negative bacteria. They are synthesized through efficient protocols and have their biological activity investigated (Zaki, Sayed, & Elroby, 2016).
Antioxidant and Antimicrobial Properties
The derivatives of 5-Isocyanato-1,3-dimethyl-1H-pyrazole are also explored for their antioxidant and antimicrobial properties. Certain compounds containing pyrazole, thiazole, and pyridine moieties demonstrated significant antioxidant activity. Their structures were confirmed through various spectral analyses, and they showed promising results in scavenging free radicals (Kaddouri et al., 2020).
Herbicidal Activity
The herbicidal activity of certain carbamates derived from 5-Isocyanato-1,3-dimethyl-1H-pyrazole was investigated. These compounds, when applied at specific concentrations, demonstrated phytotoxic effects on the seed germination and seedling growth of various plants. The study provides valuable insights into the potential use of these compounds in agricultural practices (Lee, Park, & Kim, 1989).
DNA Binding and Cytotoxicity Studies
The interaction of novel bis-pyrazoles derived from 5-Isocyanato-1,3-dimethyl-1H-pyrazole with DNA was extensively studied. These studies included molecular docking and absorption spectroscopic techniques to understand the interaction mechanism and the specificity of binding to DNA. Additionally, the compounds underwent in-vitro cytotoxicity studies, showing promising activity against various cancer cell lines (Reddy et al., 2017).
Anticancer Activity
Some derivatives of 5-Isocyanato-1,3-dimethyl-1H-pyrazole have shown promising anticancer activity. These compounds underwent synthesis, and their structures were confirmed by elemental and spectral data. The in-vitro anticancer activity was evaluated, revealing that some of the synthesized compounds exhibited noteworthy anticancer properties (Metwally, Abdelrazek, & Eldaly, 2016).
Orientations Futures
Pyrazoles, including 5-Isocyanato-1,3-dimethyl-1H-pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research could focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
Mécanisme D'action
Target of Action
It’s known that isocyanate compounds generally react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, in general, are highly reactive and can undergo various reactions, including polymerization and addition reactions .
Propriétés
IUPAC Name |
5-isocyanato-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJMKINLRQLPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



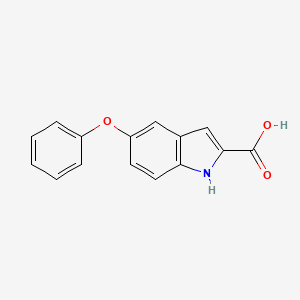
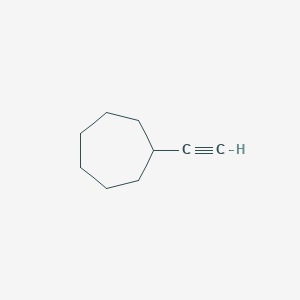
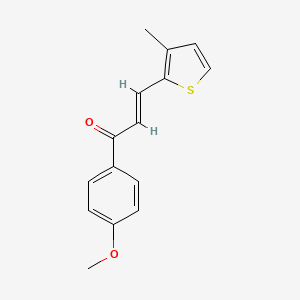

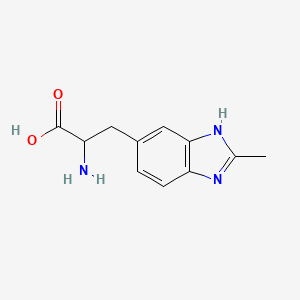
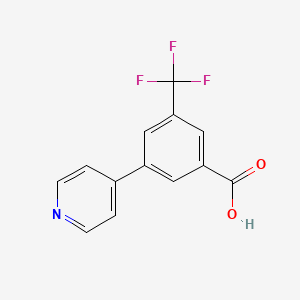
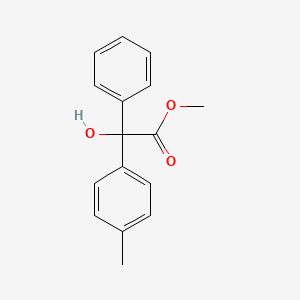
![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)
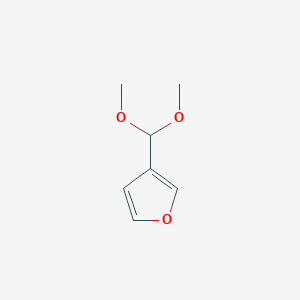
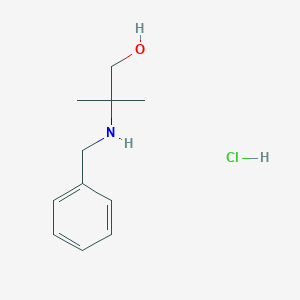

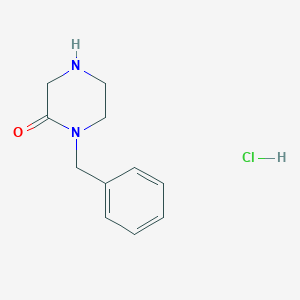
![3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide](/img/structure/B3154815.png)
